4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid
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Overview
Description
4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid is a heterocyclic compound that contains pyridine, thiophene, and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the thiophene group: This can be done using nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyridine rings.
Reduction: Reduction reactions could target the pyrimidine ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully or partially reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Drug Discovery: The compound might be investigated for its potential as a therapeutic agent due to its heterocyclic structure.
Biological Probes: It could be used as a probe to study biological processes or as a building block for more complex molecules.
Medicine
Pharmacology: Research might focus on its activity against specific biological targets, such as enzymes or receptors.
Diagnostics: Potential use in diagnostic assays or imaging.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-2-yl)-2-aminopyrimidine-5-carboxylic acid
- 2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid
Uniqueness
The unique combination of pyridine, thiophene, and pyrimidine rings in 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid might confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
4-pyridin-2-yl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22)12-10-19-16(18-8-6-11-4-3-9-23-11)20-14(12)13-5-1-2-7-17-13/h1-5,7,9-10H,6,8H2,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDODPUXWKGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2C(=O)O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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